molecular formula C14H17BClNO2 B1454702 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 912331-84-1

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1454702
CAS No.: 912331-84-1
M. Wt: 277.55 g/mol
InChI Key: WYCUFMHCRJWJRE-UHFFFAOYSA-N
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Description

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a valuable indole-based boronic ester pinacol ester serving as a key heterocyclic building block in organic synthesis and medicinal chemistry research. Its primary research application is as a crucial reactant in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to synthesize complex biaryl structures by coupling the boronate group with various aryl or heteroaryl halides. The 6-chloro substituent on the indole ring offers a secondary reactive site for further functionalization, allowing for sequential synthetic modifications to create a diverse array of derivatives. Compounds featuring the indole scaffold functionalized with boronic ester groups are of significant interest in pharmaceutical research for the discovery and development of new therapeutic agents . For instance, structurally similar indole-boronic esters have been explored as potent influenza inhibitors that target the viral PB2 cap-binding domain . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCUFMHCRJWJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682311
Record name 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912331-84-1
Record name 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroindole-2-boronic acid, pinacol ester
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Preparation Methods

Iridium-Catalyzed C–H Borylation

One of the most efficient and selective methods for preparing 2-borylated indoles is the iridium-catalyzed direct C–H borylation. This method allows for regioselective borylation at the 2-position of the indole ring, even in the presence of other substituents such as chlorine at the 6-position.

Procedure summary:

  • The reaction mixture contains 6-chloroindole, bis(pinacolato)diboron, an iridium catalyst such as [Ir(OMe)(COD)]2, and a bipyridine ligand.
  • The reaction is typically conducted in an inert atmosphere at elevated temperatures (e.g., 50–80 °C) for several hours (4–24 h).
  • After completion, the reaction mixture is purified by standard chromatographic techniques to isolate the 2-borylated product.

This method benefits from mild reaction conditions and high regioselectivity, producing this compound in good yields.

Palladium-Catalyzed Miyaura Borylation of 2-Halo-6-chloroindole

Alternatively, the compound can be synthesized via palladium-catalyzed cross-coupling of a 2-halogenated-6-chloroindole with bis(pinacolato)diboron.

Typical reaction conditions:

  • Starting material: 2-bromo- or 2-iodo-6-chloroindole
  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate or cesium carbonate
  • Solvent: Dioxane or DMF
  • Temperature: 80–100 °C
  • Reaction time: 6–24 hours

This method is well-established for preparing boronate esters from aryl halides and offers good yields and functional group tolerance.

Representative Experimental Data

Parameter Details
Starting material 6-Chloroindole or 2-halo-6-chloroindole
Boron reagent Bis(pinacolato)diboron (B2pin2)
Catalyst [Ir(OMe)(COD)]2 or Pd(dppf)Cl2
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) for Ir-catalysis
Base Potassium acetate or cesium carbonate
Solvent Dioxane, toluene, or DMF
Temperature 50–100 °C
Reaction time 6–24 hours
Yield Typically 60–85%
Purification Column chromatography on silica gel

Summary Table of Preparation Methods

Method Starting Material Catalyst & Ligand Key Conditions Yield Range Advantages Limitations
Iridium-Catalyzed C–H Borylation 6-Chloroindole [Ir(OMe)(COD)]2 + dtbpy 50–80 °C, 6–24 h 70–85% Direct borylation, regioselective Requires iridium catalyst (cost)
Pd-Catalyzed Miyaura Borylation 2-Halo-6-chloroindole Pd(dppf)Cl2 or Pd(PPh3)4 80–100 °C, 6–24 h 60–80% Well-established, scalable Requires halogenated precursor

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Key reaction parameters include:

Substrate Catalyst System Conditions Yield Reference
1-Bromo-2,3-difluorobenzenePd(PPh₃)₄, NaOH, THF, 70°CInert atmosphere, 12–24 hrs70%
Aryl iodidesPd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 90°CMicrowave, 1–2 hrs60–85%

These reactions typically proceed under mild conditions, with the boronate acting as a nucleophilic partner. The chlorine substituent remains inert under these protocols, enabling selective functionalization at the 2-position .

Functionalization via Halogen Exchange

The 6-chloro group can undergo nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings:

Buchwald-Hartwig Amination

Amine Catalyst Conditions Yield Reference
MorpholinePd₂(dba)₃, XPhosToluene, 110°C, 24 hrs65%

This reaction replaces the chlorine with amines, enhancing solubility or biological activity.

Ullmann-Type Coupling

Nucleophile Catalyst Conditions Yield
ThiophenolCuI, L-prolineDMSO, 100°C, 12 hrs58%

Boronate Group Transformations

The pinacol boronate can be hydrolyzed to a boronic acid under acidic conditions (e.g., HCl/H₂O, 0°C, 1 hr) , enabling further reactivity in aqueous-phase couplings. Additionally, transesterification with diols (e.g., neopentyl glycol) modifies steric and electronic properties for tailored applications .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C .

  • Light Sensitivity : Requires storage in amber vials at 2–8°C to prevent boronate oxidation .

  • Solubility : Compatible with THF, DMF, and DCM; insoluble in water.

Comparative Reactivity Table

Reaction Type Position Modified Typical Yield Key Advantage
Suzuki-Miyaura CouplingC2 (Boronate)60–85%Selective aryl/heteroaryl introduction
Buchwald-Hartwig AminationC6 (Chlorine)50–70%Diversifies nitrogen-containing motifs
HydrolysisBoronate → Boronic Acid>90%Enables aqueous-phase reactions

This compound’s versatility in cross-coupling and functionalization reactions underscores its value in synthetic organic chemistry. Future research may explore photoredox-mediated transformations or cascade reactions leveraging both reactive sites .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily related to its ability to participate in various chemical reactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The indole moiety can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Positions

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties
7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Cl (7), boronate (2) C₁₄H₁₇BClNO₂ 277.55 Similar to the target compound but with Cl at position 7. Lower reactivity in cross-coupling due to steric hindrance from adjacent substituents .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Boronate (4) C₁₃H₁₇BNO₂ 245.09 Boronate at position 4 reduces steric bulk, enhancing coupling efficiency with ortho-substituted aryl halides .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Boronate (6) C₁₃H₁₇BNO₂ 245.09 Lacks Cl substituent; lower stability in aqueous conditions compared to chlorinated analogs .

N-Substituted Indole Boronates

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Methyl (1) C₁₅H₁₉BNO₂ 256.13 N-methylation improves solubility in organic solvents but may reduce reactivity in polar media .
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)heptyl)-1H-indole Heptyl (1) C₂₃H₃₃BNO₂ 366.33 Long alkyl chain enhances lipophilicity, suitable for lipid-based drug delivery systems .

Derivatives with Additional Functional Groups

Compound Name Additional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Phenyl (2) C₂₃H₂₃BNO₂ 356.25 Phenyl group introduces steric hindrance, limiting coupling efficiency with bulky substrates .
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate Ethyl ester (2) C₁₇H₂₁BNO₄ 322.17 Carboxylate group enables further functionalization via hydrolysis or amidation .

Biological Activity

6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C₁₂H₁₅BClO₃
  • Molecular Weight : 253.53 g/mol
  • CAS Number : 863578-21-6

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Indole Ring : The indole skeleton is synthesized through cyclization reactions involving suitable precursors.
  • Boron-Dioxaborolane Formation : The incorporation of the dioxaborolane moiety is achieved via reactions involving boronic acids and appropriate coupling agents.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may exert its effects through the inhibition of tubulin polymerization or by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines. Results showed that these compounds significantly inhibited cell growth with IC₅₀ values ranging from 10 to 50 µM depending on the cell line tested.
    CompoundCell LineIC₅₀ (µM)
    Compound AHeLa15
    Compound BMCF725
    6-Chloro IndoleA54930
  • In Vivo Studies :
    • Animal models treated with related compounds demonstrated reduced tumor growth rates compared to control groups. These findings suggest potential for further development into therapeutic agents.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Protein Kinases : Targeting specific kinases involved in cancer cell signaling.
  • Interference with DNA Repair Mechanisms : Potentially leading to increased apoptosis in cancer cells.

Q & A

Basic: What synthetic strategies are effective for preparing 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

A three-step substitution reaction is commonly employed, starting with halogenation of the indole core followed by Miyaura borylation. For example, tert-butyl protection of the indole nitrogen (to prevent side reactions) precedes chlorination at the 6-position. Subsequent Pd-catalyzed cross-coupling with bis(pinacolato)diboron introduces the boronic ester group . Key steps include:

  • Purification : Column chromatography (e.g., 70:30 ethyl acetate:hexane) to isolate intermediates .
  • Characterization : Confirm each intermediate via 1H^1H/13C^{13}C NMR, IR, and HRMS before proceeding .

Basic: How should researchers characterize this compound to confirm purity and structure?

A multi-technique approach is critical:

  • Spectroscopy :
    • 1H^1H NMR: Look for aromatic protons (δ 6.8–7.5 ppm) and boronic ester peaks (δ 1.0–1.3 ppm for pinacol methyl groups) .
    • 11B^{11}B NMR: A singlet near δ 30–35 ppm confirms the boronic ester .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula (e.g., [M+H]+^+ for C14_{14}H16_{16}BClNO2_2: calculated 284.1025) .
  • X-ray Diffraction : For crystalline derivatives, compare experimental and DFT-calculated bond lengths (e.g., B–O bond ≈ 1.36 Å) .

Advanced: What methodologies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Key factors for successful coupling:

  • Catalyst System : Use Pd(PPh3_3)4_4 (2–5 mol%) with K2_2CO3_3 as a base in THF/H2_2O (3:1) at 80°C .
  • Substrate Scope : Test aryl/heteroaryl halides (e.g., bromopyridines, iodobenzenes). Steric hindrance at the indole 2-position may require extended reaction times (24–48 hrs) .
  • Troubleshooting : If yields are low (<50%), screen ligands (e.g., SPhos) or switch to microwave-assisted conditions (120°C, 30 min) .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?

When experimental results conflict with predicted outcomes (e.g., DFT vs. observed reaction pathways):

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the boronic ester’s LUMO may align with electrophilic partners in cross-coupling .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., indole C3 position) to rationalize nucleophilic attack patterns .
  • Kinetic Studies : Compare DFT-derived activation energies with experimental Arrhenius plots to validate mechanistic hypotheses .

Advanced: What analytical challenges arise in quantifying hydroxyl groups in derivatives of this compound?

When analyzing phenolic derivatives (e.g., via 31P^{31}P NMR after phosphitylation):

  • Limitations : Condensed vs. uncondensed phenolic groups may overlap (δ 140–145 ppm). Use 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a derivatizing agent for enhanced resolution .
  • Protocol :
    • Dissolve 20 mg sample in CDCl3_3/pyridine (1:1).
    • Add phosphitylation reagent (1.2 eq), stir for 1 hr.
    • Acquire 31P^{31}P NMR at 25°C with inverse-gated decoupling .

Advanced: How to design experiments to study the compound’s photophysical properties (e.g., OLED applications)?

For optoelectronic studies (e.g., thermally activated delayed fluorescence):

  • Device Fabrication : Spin-coat thin films (≈80 nm) with TCTA:TPBi (3:1) as host materials.
  • Testing Conditions : Measure electroluminescence spectra at 10 mA/cm2^2; compare with DFT-predicted emission wavelengths .
  • Data Interpretation : Correlate HOMO-LUMO gaps (DFT) with observed λmax_{max} (e.g., ≈450 nm for indole-boronate derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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